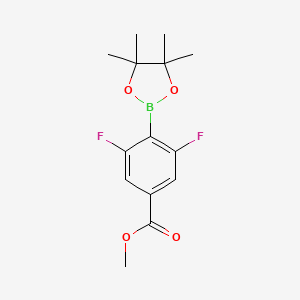

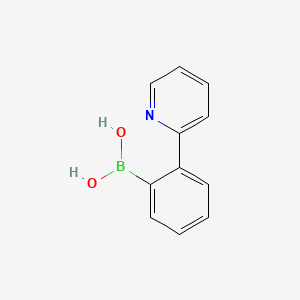

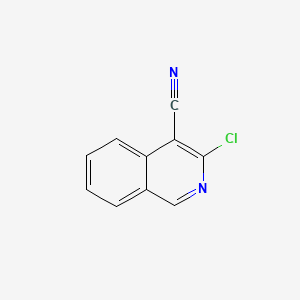

(2-(Pyridin-2-yl)phenyl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(2-(Pyridin-2-yl)phenyl)boronic acid” is used as a key starting material for the formation of pyridyl boronic ester such as pyridine-2-boronic acid dimethyl ester . It is used in organic synthesis as a reagent in Suzuki cross-coupling reactions .

Synthesis Analysis

The compound can be synthesized using Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Chemical Reactions Analysis

“(2-(Pyridin-2-yl)phenyl)boronic acid” is used as a key starting material for the formation of pyridyl boronic ester such as pyridine-2-boronic acid dimethyl ester . Furthermore, the dimethyl ester reacts with bromquinoline to prepare the 2-pyridyl derivative of quinoline .Applications De Recherche Scientifique

Sensing Applications in Analytical Chemistry

Field:

Analytical chemistry

(2-(Pyridin-2-yl)phenyl)boronic acid

is increasingly used in sensing applications due to its interactions with diols and strong Lewis bases. These interactions allow for the detection of specific analytes. Sensing applications can be either homogeneous assays or heterogeneous detection.

Experimental Procedures:

Results:

- Quantitative data, such as concentration-dependent responses, binding affinities, and limits of detection, are reported in relevant studies .

Catalysis

Field:

Organic synthesis and catalysis

(2-(Pyridin-2-yl)phenyl)boronic acid

is employed as a catalyst in various organic transformations. It facilitates bond-forming reactions and promotes efficient synthetic routes.

Experimental Procedures:

Results:

Material Synthesis

Field:

Materials science

(2-(Pyridin-2-yl)phenyl)boronic acid

is a key starting material for synthesizing pyridyl boronic esters and related compounds.

Experimental Procedures:

Results:

Neutron Capture Therapy

Field:

Medical physics and cancer treatment

(2-(Pyridin-2-yl)phenyl)boronic acid

is investigated as a potential boron carrier for neutron capture therapy (NCT) in cancer treatment.

Experimental Procedures:

Results:

Glycobiology and Carbohydrate Chemistry

Field:

Biochemistry and glycobiology

(2-(Pyridin-2-yl)phenyl)boronic acid

plays a crucial role in carbohydrate analysis, separation, and protection.

Experimental Procedures:

Results:

Safety And Hazards

Propriétés

IUPAC Name |

(2-pyridin-2-ylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BNO2/c14-12(15)10-6-2-1-5-9(10)11-7-3-4-8-13-11/h1-8,14-15H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVFOENMIVYCLDS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1C2=CC=CC=N2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-(Pyridin-2-yl)phenyl)boronic acid | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

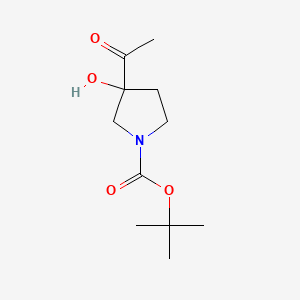

![(7S,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B567733.png)

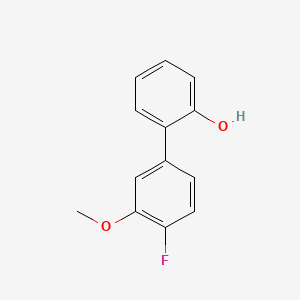

![Tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B567739.png)

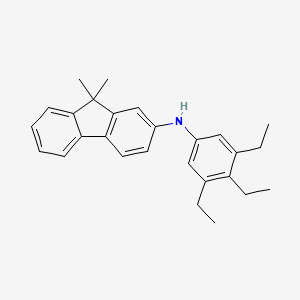

![6-bromo-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B567741.png)

![1-Isopropyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B567743.png)